molecular formula C9H8N2O2S B7934067 3-Amino-2-(phenylsulfonyl)acrylonitrile

3-Amino-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B7934067
M. Wt: 208.24 g/mol
InChI Key: KHHBTMWGMOVXHF-RMKNXTFCSA-N
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Description

3-Amino-2-(phenylsulfonyl)acrylonitrile: is an organic compound characterized by the presence of an amino group, a phenylsulfonyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(phenylsulfonyl)acrylonitrile typically involves the reaction of a suitable acrylonitrile derivative with a phenylsulfonyl compound under controlled conditions. One common method involves the use of a base-catalyzed reaction where the acrylonitrile derivative is treated with a phenylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(phenylsulfonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylonitrile derivatives.

Scientific Research Applications

3-Amino-2-(phenylsulfonyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(phenylsulfonyl)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(phenylsulfonyl)propionitrile
  • 3-Amino-2-(phenylsulfonyl)butyronitrile
  • 3-Amino-2-(phenylsulfonyl)pentanitrile

Uniqueness

3-Amino-2-(phenylsulfonyl)acrylonitrile is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the phenylsulfonyl group enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(E)-3-amino-2-(benzenesulfonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHBTMWGMOVXHF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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